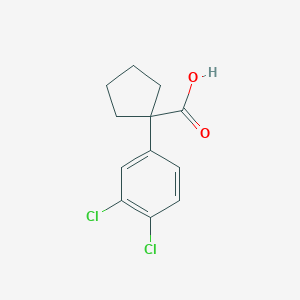

1-(3,4-DICHLOROPHENYL)CYCLOPENTANECARBOXYLIc acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

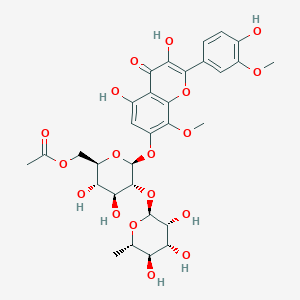

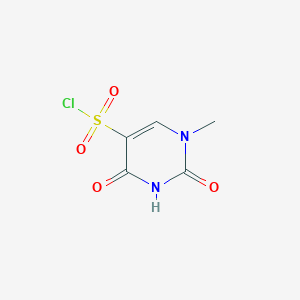

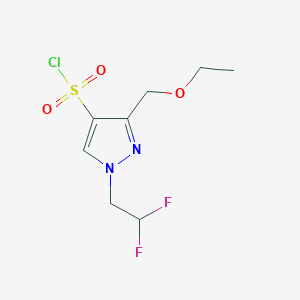

1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H12Cl2O2 . It has an average mass of 259.129 Da and a monoisotopic mass of 258.021423 Da .

Synthesis Analysis

Cyclopentanecarboxylic acid, a related compound, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis

The molecular structure of 1-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid consists of 12 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

Cyclopentanecarboxylic acid, a related compound, is a colorless nonvolatile oil with a chemical formula of C6H10O2 and a molar mass of 114.144 g·mol−1 . It has a density of 1.0510 g/cm3, a melting point of -7 °C, and a boiling point of 212 °C .Aplicaciones Científicas De Investigación

Catalytic and Synthetic Applications

Research has explored the reactivity of compounds with similar structural features or functional groups in various synthetic applications. For instance, the use of manganese(III) acetate in the synthesis of cyclic peroxides from alkenes and active methylene compounds showcases the potential of metal-catalyzed reactions involving cyclopentane derivatives (Nishino et al., 1991). Additionally, cyclopentane-1,3-dione has been highlighted as a novel isostere for the carboxylic acid functional group, indicating its utility in drug design and synthetic chemistry (Ballatore et al., 2011).

Organometallic Chemistry and Catalysis

The formation of complex organometallic compounds using cyclopentadienyl and related ligands demonstrates the application of cyclopentane derivatives in the synthesis of materials with unique properties, such as luminescence and catalytic activity (Raju et al., 2013). This area of research is critical for developing new catalysts and materials for various industrial applications.

Environmental Science and Degradation Studies

Studies on the degradation of environmental pollutants, such as 2,4-dichlorophenoxyacetic acid (2,4-D), highlight the importance of understanding the chemical reactivity and transformation of chlorinated organic compounds in environmental contexts. The photocatalytic degradation of 2,4-D using Fe3O4@WO3/SBA-15 under UV irradiation exemplifies the application of advanced materials in mitigating pollution (Lima et al., 2020).

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O2/c13-9-4-3-8(7-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVJTQGEWALLOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-DICHLOROPHENYL)CYCLOPENTANECARBOXYLIc acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2737789.png)

![1,3,9-Trimethyl-8-[(2-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2737794.png)

![1-(2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2737798.png)

![(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737799.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/no-structure.png)